5-Chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine
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Overview
Description
5-Chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring linked to a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine typically involves multiple steps:
Formation of the Fluoropyridine Intermediate: The starting material, 3-fluoropyridine, undergoes chlorination to form 3-chloro-2-fluoropyridine.
Piperidine Derivative Formation: The intermediate is then reacted with piperidine under basic conditions to form the piperidine derivative.
Coupling with Pyrimidine: The final step involves coupling the piperidine derivative with 5-chloropyrimidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the compound .
Scientific Research Applications
5-Chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
- (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride
- 2-Chloro-5-fluoropyrimidine
Uniqueness
5-Chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine is unique due to its combination of a pyrimidine ring with a piperidine-linked fluoropyridine moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
5-chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-10-7-18-14(19-8-10)20-6-2-3-11(9-20)21-13-12(16)4-1-5-17-13/h1,4-5,7-8,11H,2-3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSQOLYMLRYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Cl)OC3=C(C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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